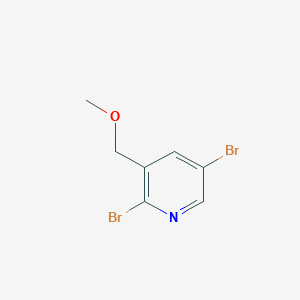

2,5-Dibromo-3-(methoxymethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-3-(methoxymethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO/c1-11-4-5-2-6(8)3-10-7(5)9/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVMIBUHVYBOHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(N=CC(=C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dibromo 3 Methoxymethyl Pyridine and Its Precursors

Directed Metalation Strategies in Pyridine (B92270) Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org This technique relies on a directing metalation group (DMG) that coordinates to an organolithium or other strong base, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org

Lithiation is a cornerstone of pyridine functionalization, allowing for the introduction of various electrophiles at specific positions. The regioselectivity of the deprotonation is heavily influenced by the substituents already present on the pyridine ring, which can act as directing groups. nih.gov Hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed to prevent nucleophilic addition to the pyridine ring's C=N bond. nih.gov

The methoxy (B1213986) group (-OMe) and more complex ethers like methoxymethyl (-OCH₂OMe, OMOM) are known directing metalation groups. organic-chemistry.org In the context of the target molecule, the methoxymethyl group at the C-3 position could itself direct lithiation to the C-4 position, assuming other positions are blocked. For instance, the lithiation of 3-chloro-2-ethoxypyridine (B70323) with n-BuLi selectively occurs at the C-4 position due to the directing effect of the C-2 ethoxy group. rsc.org This principle is broadly applicable across various substituted pyridines.

Table 1: Examples of Directed Lithiation in Pyridine Derivatives

| Pyridine Substrate | Lithiating Agent | Position of Lithiation | Subsequent Reaction | Product | Reference(s) |

|---|---|---|---|---|---|

| Anisole (for comparison) | n-Butyllithium | ortho (C2) | Electrophilic quench | ortho-Substituted Anisole | wikipedia.org |

| 3-Chloro-2-ethoxypyridine | n-Butyllithium | C4 | Transmetalation/Quench | 2,3,4-Trisubstituted Pyridine | rsc.org |

| Pyridyl Carboxamides | LDA | ortho to amide | Boronation/Suzuki Coupling | Azabiaryls | nih.gov |

Similar to lithiation, directed magnesation offers a pathway to functionalized pyridines. Grignard reagents can be prepared via metal-halogen exchange or by direct deprotonation using highly active magnesium bases. chemicalbook.com The use of mixed lithium-magnesium bases, such as TMPMgCl·LiCl, has proven effective for the smooth deprotonation of a range of pyridines, including 3,5-dibromopyridine, which is magnesiated at the C-2 position. chemicalbook.com

This regioselectivity can be highly dependent on the substituents. For example, while 2,5-dibromopyridine (B19318) undergoes magnesation at the C-5 position, the introduction of a 4-methoxy group directs the magnesation to the C-2 position, highlighting the powerful influence of directing groups in these reactions.

Transition metal-catalyzed C-H activation has become a vital tool for pyridine functionalization, offering alternatives to traditional metalation techniques. rsc.orgnih.gov The regioselectivity of these reactions can be controlled through several means, including the electronic properties of the ring, steric hindrance, and the use of directing groups. nih.govnih.gov

For example, Rh(III)-catalyzed hydroarylation of alkynes with pyridine derivatives can achieve C-3 selective alkenylation when a suitable directing group is present at the C-2 position. rsc.org Similarly, palladium catalysis can be used for various C-H functionalizations, with the position of attack often dictated by the directing group or the inherent reactivity of the pyridine ring. mdpi.com Overcoming the intrinsic electronic preference for C-2 or C-4 functionalization to achieve meta-C-H functionalization at the C-3 or C-5 positions often requires specialized strategies, such as temporary dearomatization or the use of specific catalytic systems. nih.gov

Metal-Halogen Exchange Reactions for Dibromopyridine Formation

Metal-halogen exchange is a fundamental reaction in organometallic chemistry, widely used to convert organic halides into organometallic reagents. chemicalbook.com This reaction is particularly useful for preparing organolithium and Grignard reagents from brominated or iodinated pyridines. The exchange is typically very fast, often proceeding at low temperatures, and its rate follows the trend I > Br > Cl.

In the case of dibromopyridines, the position of the exchange can be selective. For 2,5-dibromopyridine, treatment with n-butyllithium can lead to selective lithium-halogen exchange. This regioselectivity allows for the stepwise functionalization of the pyridine ring. For instance, after a selective exchange at one bromine atom, the resulting lithiated pyridine can be reacted with an electrophile, leaving the second bromine atom available for subsequent transformations, such as a Suzuki or Negishi cross-coupling reaction.

Nucleophilic Substitution Pathways on Pyridine Ring Systems

Nucleophilic substitution is a key reaction for modifying pyridine rings. This can occur through two primary pathways: nucleophilic aromatic substitution (SNAr) on the ring itself, or substitution on a side chain attached to the ring.

The synthesis of 2,5-Dibromo-3-(methoxymethyl)pyridine from its precursor, 2,5-dibromo-3-methylpyridine, exemplifies a side-chain nucleophilic substitution. This transformation is typically achieved in two steps:

Free-Radical Bromination: The methyl group at the C-3 position is benzylic-like in its reactivity. It can undergo free-radical bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., light or AIBN). This reaction is highly selective for the benzylic position, yielding 2,5-dibromo-3-(bromomethyl)pyridine. masterorganicchemistry.comyoutube.comyoutube.com

Nucleophilic Substitution: The resulting bromomethyl group is a potent electrophile. It readily reacts with nucleophiles like sodium methoxide (B1231860) (NaOMe) in a Williamson ether synthesis-type reaction to displace the bromide and form the desired methoxymethyl ether, yielding the final product, this compound. nih.gov A similar strategy has been successfully applied to synthesize analogous thiophene (B33073) compounds. jocpr.com

Nucleophilic substitution can also occur directly on the pyridine ring, especially at the C-2 and C-4 positions, which are electron-deficient. For example, 2-chloropyridines can react with nucleophiles like sodium methoxide to form 2-methoxypyridines.

Oxidative Cyclization Reactions in the Synthesis of Related Heterocycles

While not a direct method for synthesizing this compound, oxidative cyclization reactions are important for building the core pyridine structure and related heterocycles from acyclic precursors. These reactions often involve the formation of one or more C-N or C-C bonds in a single, oxidative step.

One of the most well-known methods is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, followed by an oxidation step to form the aromatic pyridine ring. More modern methods utilize transition metal catalysis. For example, palladium(II)-catalyzed oxidative cyclizations can construct heterocyclic rings from substrates containing heteroatom nucleophiles and unactivated olefins, using molecular oxygen as the oxidant. rsc.org These strategies provide access to a diverse range of substituted pyridines and other nitrogen-containing heterocycles that can serve as starting materials for further functionalization.

Electrophilic Bromination Techniques for Pyridine Ring Introduction

The direct bromination of the pyridine ring is an example of electrophilic aromatic substitution. However, the pyridine ring is electron-deficient, making it less reactive towards electrophiles than benzene. Consequently, these reactions often necessitate harsh conditions, such as high temperatures and the use of strong Lewis or Brønsted acids, and may result in mixtures of regioisomers. nih.govchegg.com The presence of an electron-donating group, such as a methoxymethyl group at the 3-position, would be expected to activate the ring towards electrophilic attack, primarily directing bromination to the positions ortho and para to this substituent (the 2, 4, and 6 positions). However, achieving specific dibromination at the 2- and 5-positions on a 3-(methoxymethyl)pyridine (B1583911) substrate is challenging and not explicitly described in the reviewed literature.

A plausible, though not directly reported, strategy could involve the carefully controlled bromination of a 3-(methoxymethyl)pyridine precursor. This would likely require optimization of the brominating agent, solvent, and temperature to favor the desired 2,5-dibromo isomer over other potential products.

Multi-Step Synthesis Strategies from Readily Available Pyridine Derivatives

Given the challenges of direct electrophilic bromination to achieve the desired substitution pattern, multi-step synthetic sequences starting from more readily available functionalized pyridines are the most practical approaches to obtain the 2,5-dibromopyridine core.

Conversion from Amino-Substituted Pyridines

A well-established and scalable method for the synthesis of 2,5-dibromopyridine proceeds via a Sandmeyer reaction, starting from 2-aminopyridine (B139424). This multi-step process involves the initial bromination of 2-aminopyridine to form 2-amino-5-bromopyridine (B118841), followed by the conversion of the amino group to a bromine atom.

The first step, the bromination of 2-aminopyridine, can be achieved using various brominating agents. A common procedure involves the reaction of 2-aminopyridine with bromine in acetic acid. orgsyn.org To control the reaction and improve yield, the amino group is often first protected by acetylation with acetic anhydride. google.comgoogle.comguidechem.com The resulting N-(pyridin-2-yl)acetamide is then brominated, typically with liquid bromine, to yield N-(5-bromo-pyridin-2-yl)acetamide. Subsequent hydrolysis of the acetamido group under basic conditions affords 2-amino-5-bromopyridine. google.comguidechem.com A side product of this reaction can be 2-amino-3,5-dibromopyridine, which can be removed to obtain the pure desired product. heteroletters.org

The crucial second step is the Sandmeyer reaction, which converts the 2-amino group of 2-amino-5-bromopyridine to a bromine atom. heteroletters.org This transformation is typically carried out by treating the aminopyridine with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid and a copper(I) bromide catalyst. google.comgoogle.comchemicalbook.com The reaction proceeds via an intermediate diazonium salt, which then decomposes in the presence of the bromide source to yield 2,5-dibromopyridine.

| Step | Reactants | Reagents & Conditions | Product | Yield | Reference |

| 1 | 2-Aminopyridine, Acetic Anhydride | Reflux | N-(pyridin-2-yl)acetamide | - | google.comguidechem.com |

| 2 | N-(pyridin-2-yl)acetamide, Liquid Bromine | 45-55 °C | N-(5-bromo-pyridin-2-yl)acetamide | - | google.com |

| 3 | N-(5-bromo-pyridin-2-yl)acetamide | Sodium Hydroxide solution | 2-Amino-5-bromopyridine | 62-65% | google.com |

| 4 | 2-Amino-5-bromopyridine | Sodium Nitrite, Hydrobromic Acid, Copper(I) Bromide, -5 to 15 °C | 2,5-Dibromopyridine | 55-67% | google.comgoogle.com |

| Overall | 2-Aminopyridine | 2,5-Dibromopyridine | ~83% | heteroletters.org |

Synthetic Routes from Alkoxypyridine Precursors

An alternative route to 2,5-dibromopyridine involves starting from a hydroxypyridine derivative. Specifically, 2-hydroxy-5-bromopyridine can be converted to 2,5-dibromopyridine. chemicalbook.com This transformation typically involves the reaction of 2-hydroxy-5-bromopyridine with a brominating agent such as phosphorus tribromide in the presence of a catalyst like triphenylborane, in a suitable solvent like 1,2-dichloroethane (B1671644) under reflux conditions. chemicalbook.com This method provides a good yield of the desired product.

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

| 2-Hydroxy-5-bromopyridine | Triphenylborane, Phosphorus tribromide, 1,2-dichloroethane, Reflux, 10 h | 2,5-Dibromopyridine | 88.7% | chemicalbook.com |

While these methods effectively produce the 2,5-dibromopyridine scaffold, the subsequent introduction of a methoxymethyl group at the 3-position to yield the final target compound, this compound, remains a synthetic challenge without direct literature precedent. Plausible but unconfirmed strategies could involve lithiation of 2,5-dibromopyridine followed by reaction with a suitable electrophile to introduce the hydroxymethyl or a related precursor group, which could then be etherified. However, such a route would require significant experimental investigation and optimization.

Chemical Reactivity and Derivatization of 2,5 Dibromo 3 Methoxymethyl Pyridine

Transformations Involving Pyridine (B92270) Bromo Substituents

The bromine atoms on the pyridine ring are primary sites for introducing molecular diversity through various metal-catalyzed and nucleophilic substitution reactions. The electronic properties of the pyridine ring and the steric environment around each bromine atom influence the regioselectivity of these transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to functionalize halo-pyridines. rsc.org For 2,5-dibromopyridine (B19318) derivatives, the selective mono- or di-substitution can often be controlled by tuning reaction conditions and the choice of catalyst.

Suzuki-Miyaura Coupling: This reaction couples the dibromopyridine with an organoboron compound, typically a boronic acid or its ester, to form biaryl structures. nih.gov The reactivity of the bromine atoms can be influenced by the position on the pyridine ring. Generally, the 2-position of a pyridine ring is more activated towards palladium-catalyzed couplings than the 3- or 5-position. mdpi.com However, steric hindrance from the adjacent methoxymethyl group at C3 might influence the reactivity at C2. In the case of 2,5-dibromopyridines, selective mono-arylation has been achieved, often favoring the more reactive position. rsc.org For instance, employing specific N-heterocyclic carbene (NHC) ligands with a palladium catalyst has enabled the selective mono-arylation of 2,6-dibromopyridine. rsc.org Similar strategies could be applied to 2,5-Dibromo-3-(methoxymethyl)pyridine to achieve selective functionalization at either the C2 or C5 position.

Table 1: Illustrative Conditions for Selective Suzuki-Miyaura Coupling of Dibromopyridines

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) | Ref |

| 2,6-Dibromopyridine | 4-Chlorophenylboronic acid | Pd(OAc)₂ / NHC ligand | K₂CO₃ | H₂O/CH₃CN | 2-(4-Chlorophenyl)-6-bromopyridine | 78 | rsc.org |

| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-Aryl-2-methylpyridin-3-amine | 60-85 | mdpi.com |

| 2,5-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 2-Bromo-5-phenylpyridine | ~70 | researchgate.net |

Sonogashira Coupling: This reaction introduces an alkyne moiety onto the pyridine ring from a terminal alkyne. wikipedia.orglibretexts.org The Sonogashira reaction is also catalyzed by palladium, often with a copper(I) co-catalyst. organic-chemistry.org The regioselectivity of Sonogashira couplings on dihalopyridines can be controlled by the choice of catalyst and reaction conditions. For example, in the case of 3,5-dibromo-2,6-dichloropyridine, selective alkynylation at different positions can be achieved. rsc.org For this compound, a stepwise approach could allow for the introduction of two different alkyne groups. The higher reactivity of the C-Br bond at the 2-position would likely allow for initial selective coupling at this site under carefully controlled conditions. scirp.orgrsc.org

Table 2: Examples of Regioselective Sonogashira Coupling of Dihalogenated Pyridines

| Substrate | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) | Ref |

| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | Mono-alkynylated pyridine | Good | rsc.org |

| 9-Substituted-6-chloro-2,8-diiodopurines | Various terminal alkynes | Pd(PPh₃)₄ or Pd₂(dba)₃/Xantphos | Et₃N / CuI | Dioxane | C2 or C8 selective alkynylation | High | rsc.org |

| 2-Amino-3-bromopyridines | Various terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 2-Amino-3-alkynylpyridines | 70-95 | scirp.org |

Negishi Coupling: The Negishi coupling involves the reaction of the dibromopyridine with an organozinc reagent. This method is known for its high functional group tolerance. The differential reactivity of the two bromine atoms in this compound can be exploited for selective functionalization. The preparation of the organozinc reagent and its subsequent coupling can provide access to a wide range of substituted pyridines.

Nucleophilic Aromatic Substitution (SNAr) at Brominated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing heteroatom nucleophiles onto the pyridine ring. youtube.com The electron-deficient nature of the pyridine ring facilitates this reaction, particularly at the positions ortho and para (2-, 4-, and 6-) to the nitrogen atom. In this compound, the bromine at the 2-position is expected to be more susceptible to SNAr than the bromine at the 5-position. youtube.com

This reactivity difference allows for selective substitution. Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates. For example, reacting 2,5-dibromo-3-substituted pyridines with a nucleophile under controlled conditions would likely lead to the displacement of the bromine at the 2-position. researchgate.netnih.gov The reaction proceeds via a Meisenheimer-like intermediate, and the stability of this intermediate influences the reaction rate. The presence of the electron-withdrawing nitrogen atom is crucial for stabilizing the negative charge developed during the reaction. researchgate.net

Reductive Debromination Studies for Selective Functionalization

Selective removal of one of the bromine atoms is a valuable strategy for creating asymmetrically functionalized pyridines. This can be achieved through methods like metal-halogen exchange followed by quenching with a proton source. For instance, the selective monolithiation of 2,5-dibromopyridine has been reported, where treatment with butyllithium (B86547) can lead to lithium-bromine exchange at either the 2- or 5-position depending on the solvent and concentration. princeton.edu Quenching this intermediate with water or another electrophile would result in a mono-brominated pyridine, which can then undergo further selective reactions. This approach offers a pathway to selectively functionalize the 5-position after the more reactive 2-position has been addressed or protected.

Reactivity and Manipulation of the Methoxymethyl Group

The methoxymethyl (MOM) ether at the 3-position serves as a protected form of a hydroxymethyl group. This group can be deprotected to reveal the alcohol, which can then be further transformed.

Selective Deprotection Strategies to Hydroxymethyl Derivatives

The MOM group is stable under a variety of conditions but can be removed under acidic conditions. adichemistry.com A range of methods has been developed for the deprotection of MOM ethers, offering selectivity in the presence of other functional groups. researchgate.netwikipedia.org

Common deprotection reagents include:

Acidic Hydrolysis: Treatment with acids like hydrochloric acid or trifluoroacetic acid in a suitable solvent can cleave the MOM ether to afford the corresponding alcohol, (2,5-dibromopyridin-3-yl)methanol (B594852). adichemistry.com

Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂) in the presence of a thiol like n-propanethiol can efficiently and rapidly deprotect MOM ethers under mild conditions. researchgate.net

Trialkylsilyl Triflates: A combination of a trialkylsilyl triflate (like TMSOTf) and 2,2′-bipyridyl has been shown to be effective for the chemoselective deprotection of aromatic MOM ethers. acs.org

Table 3: Reagents for Deprotection of Methoxymethyl (MOM) Ethers

| Reagent System | Conditions | Substrate Scope | Ref |

| ZnBr₂ / n-PrSH | CH₂Cl₂ | Primary, secondary, tertiary, and phenolic MOM ethers | researchgate.net |

| TMSOTf / 2,2'-Bipyridyl | CH₃CN, rt | Aromatic MOM ethers | acs.org |

| HCl (conc.) | Methanol, reflux | General acid-labile deprotection | adichemistry.com |

| BCl₃ | CH₂Cl₂, low temp | Debenzylation and N-deprotection in some cases | nih.gov |

Oxidation Reactions to Aldehyde or Carboxylic Acid Functionalities

Following deprotection to the hydroxymethyl derivative, the resulting primary alcohol can be oxidized to either an aldehyde or a carboxylic acid.

Oxidation to Aldehyde: The selective oxidation of the primary alcohol to an aldehyde, 2,5-dibromo-3-formylpyridine, can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include:

Pyridinium chlorochromate (PCC)

Dess-Martin periodinane (DMP)

Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine)

Oxidation to Carboxylic Acid: For the synthesis of 2,5-dibromo-3-pyridinecarboxylic acid, stronger oxidizing agents are typically employed. The direct oxidation of methylpyridines to their corresponding carboxylic acids is a well-established transformation and similar conditions can be applied to the hydroxymethyl intermediate. nih.govgoogle.comcolab.ws Reagents for this oxidation include:

Potassium permanganate (B83412) (KMnO₄)

Chromic acid (Jones reagent)

Nitric acid colab.ws

These transformations significantly expand the synthetic utility of the parent compound, allowing for the introduction of key functional groups for further derivatization or as part of a larger molecular scaffold.

Ether Cleavage and Subsequent Functional Group Interconversion

The methoxymethyl group in this compound represents a versatile handle for synthetic transformations, beginning with the cleavage of the ether bond. Ethers are generally stable but can be cleaved under strong acidic or Lewis acidic conditions. researchgate.netopenstax.orglibretexts.orgyoutube.com

Common reagents for ether cleavage include strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI), as well as Lewis acids such as boron tribromide (BBr₃). researchgate.netopenstax.org The reaction proceeds via protonation or coordination of the ether oxygen, making it a better leaving group. For a primary ether like the methoxymethyl group, this is typically followed by an Sₙ2 attack by a nucleophile. openstax.orglibretexts.org

Treatment of this compound with a reagent like BBr₃ would be expected to yield (2,5-dibromopyridin-3-yl)methanol. This alcohol is a key intermediate for a variety of functional group interconversions. For instance, the newly formed hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, or it can be halogenated. The existence of the related compound, 2,5-dibromo-3-(bromomethyl)pyridine, suggests that this transformation is feasible. chemsrc.com This bromomethyl derivative is highly reactive and serves as an excellent electrophile for nucleophilic substitution reactions to introduce a wide range of other functional groups.

Table 1: Predicted Ether Cleavage and Subsequent Halogenation Disclaimer: The following table represents predicted reactions based on general chemical principles, as specific experimental data for this compound was not available in the reviewed literature.

| Entry | Reagent(s) | Predicted Product | Reaction Type |

| 1 | BBr₃, then H₂O | (2,5-Dibromopyridin-3-yl)methanol | Ether Cleavage |

| 2 | PBr₃ | 2,5-Dibromo-3-(bromomethyl)pyridine | Halogenation |

| 3 | SOCl₂ | 2,5-Dibromo-3-(chloromethyl)pyridine | Halogenation |

The resulting (2,5-dibromopyridin-3-yl)methanol is analogous to (2,5-dibromothiophen-3-yl)methanol, a known compound, indicating its stability and potential for further use in synthesis. nih.gov

Electrophilic and Nucleophilic Reactions on the Pyridine Nucleus

The reactivity of the pyridine ring itself is heavily influenced by the existing substituents. The pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.orguoanbar.edu.iqyoutube.com

The unsubstituted C-4 and C-6 positions of this compound are potential sites for the introduction of new functional groups through directed ortho-metalation (DoM). baranlab.orgwikipedia.org This strategy uses a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent position. baranlab.orgwikipedia.orgorganic-chemistry.org

Table 2: Predicted Directed ortho-Metalation and Functionalization Disclaimer: The following table represents predicted reactions based on general chemical principles, as specific experimental data for this compound was not available in the reviewed literature.

| Entry | Reagents | Predicted Intermediate | Electrophile | Predicted Product |

| 1 | 1. LDA, THF, -78 °C | 2,5-Dibromo-3-(methoxymethyl)pyridin-4-yllithium | I₂ | 2,5-Dibromo-4-iodo-3-(methoxymethyl)pyridine |

| 2 | 1. n-BuLi, THF, -78 °C | 2,5-Dibromo-3-(methoxymethyl)pyridin-4-yllithium | DMF | 2,5-Dibromo-4-formyl-3-(methoxymethyl)pyridine |

| 3 | 1. LDA, THF, -78 °C | 2,5-Dibromo-3-(methoxymethyl)pyridin-4-yllithium | CO₂ | 2,5-Dibromo-3-(methoxymethyl)isonicotinic acid |

Regarding electrophilic substitution, the pyridine ring is strongly deactivated by the nitrogen atom and the two bromine atoms. wikipedia.orgquora.comyoutube.com Any electrophilic attack would be expected to occur at the C-4 or C-6 position, which are the most electron-rich positions in a deactivated pyridine ring. However, such reactions would likely require harsh conditions and may result in low yields. wikipedia.org Nucleophilic aromatic substitution (NAS) is more plausible. While the bromine atoms are at positions that are not classically activated for NAS (typically C-2 and C-4), displacement could potentially be forced under vigorous conditions or via an elimination-addition (pyridyne) mechanism. wikipedia.orgchemicalforums.com

The halogen dance is a base-catalyzed isomerization where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. researchgate.netwikipedia.orgclockss.org This reaction is typically initiated by deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). wikipedia.orgacs.org The thermodynamic stability of the resulting organolithium intermediate is the driving force for the rearrangement. wikipedia.org

For this compound, a halogen dance could be envisioned. Treatment with LDA could lead to deprotonation at the C-4 position, as discussed in the DoM section. This 4-lithiated intermediate could then undergo a series of intermolecular halogen-lithium exchange steps. acs.org A plausible scenario would be the migration of the bromine atom from the C-5 position to the C-4 position, forming a new organolithium species at C-5. This rearranged intermediate could then be trapped by an electrophile.

The mechanism of the halogen dance is complex and has been a subject of detailed studies. wikipedia.orgacs.org It is generally accepted to proceed through a series of deprotonation and intermolecular halogen transfer steps. acs.org The regioselectivity is dictated by the relative stability of the possible organolithium intermediates. In the case of this compound, the directing effect of the methoxymethyl group and the electronic influence of the bromine atoms would be critical in determining the feasibility and outcome of a halogen dance rearrangement. Studies on related halopyridines have shown that such rearrangements can be synthetically useful for accessing substitution patterns that are difficult to obtain through other methods. clockss.org

Table 3: Predicted Halogen Dance Rearrangement Disclaimer: The following table represents a predicted reaction based on general chemical principles, as specific experimental data for this compound was not available in the reviewed literature.

| Entry | Reagents | Predicted Rearranged Intermediate | Electrophile | Predicted Product |

| 1 | 1. LDA (excess), THF, -78 °C | 2-Bromo-4-lithio-3-(methoxymethyl)pyridin-5-ylithium (hypothetical) or similar | H₂O | Mixture of rearranged bromopyridines |

| 2 | 1. LDA (excess), THF, -78 °C | 4-Bromo-3-(methoxymethyl)pyridin-2-yllithium (after dance) | TMSCl | 4-Bromo-3-(methoxymethyl)-2-(trimethylsilyl)pyridine |

Applications in Advanced Chemical Synthesis and Materials Science Research

Utilization as Building Blocks for Complex Heterocyclic Architectures

The electron-deficient nature of the pyridine (B92270) ring, amplified by the presence of two electron-withdrawing bromine atoms, makes 2,5-Dibromo-3-(methoxymethyl)pyridine an excellent substrate for various synthetic transformations aimed at constructing intricate molecular frameworks. Its utility as a precursor for both fused heterocyclic systems and as a scaffold in natural product synthesis is a subject of significant interest.

Halogenated pyridines are crucial intermediates for the synthesis of fused bicyclic and polycyclic heteroaromatic compounds. While direct synthesis of isothiazolo[4,5-b]pyridines from this compound is not extensively documented, the synthesis of analogous structures from related dihalopyridines provides a clear blueprint for its potential application. For instance, the synthesis of 3,6-dibromo-isothiazolo[4,5-b]pyridine has been achieved through a straightforward two-step process involving an initial substitution followed by an oxidative cyclization. nih.gov These dihalo-isothiazolo[4,5-b]pyridine building blocks are key intermediates that can undergo various synthetic transformations, such as nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions, allowing for regioselective functionalization of the scaffold. nih.gov

A plausible synthetic route towards a methoxymethyl-substituted isothiazolo[4,5-b]pyridine could involve the initial reaction of this compound with a sulfur nucleophile, followed by an intramolecular cyclization to form the fused ring system. The presence of the methoxymethyl group at the 3-position of the starting pyridine would result in a functionalized isothiazolopyridine core, offering an additional site for diversification and modulation of the molecule's properties. The development of an efficient synthesis for such fused systems is of high value for creating novel chemical entities. nih.govgoogle.com

The synthesis of natural products often requires the use of highly functionalized and stereochemically defined building blocks. Dihalogenated pyridines serve as versatile scaffolds for this purpose, allowing for the sequential and regioselective introduction of various substituents. The methodology for constructing pyrazolo[3,4-b]pyridine frameworks, which are present in numerous biologically active natural products, often relies on the cyclization of functionalized pyridine precursors. nih.gov

This compound represents a promising scaffold for the synthesis of natural product analogues. The two bromine atoms can be selectively addressed using modern cross-coupling methodologies, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to introduce complex carbon-based fragments. The methoxymethyl group can be carried through the synthetic sequence to be a part of the final molecule or can be chemically modified at a later stage. This strategic approach allows for the rapid assembly of a library of compounds based on a common core, facilitating the exploration of structure-activity relationships.

Role in Medicinal Chemistry Precursor Synthesis and Compound Library Generation (Emphasis on intermediate synthesis, not bioactivity/efficacy)

The pyridine motif is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. Consequently, functionalized pyridines are highly sought-after intermediates for drug discovery programs. google.comheteroletters.org this compound is an excellent example of a precursor for generating diverse compound libraries for high-throughput screening.

The presence of two bromine atoms at positions 2 and 5 allows for programmed, site-selective functionalization. The bromine at the 2-position is generally more reactive towards nucleophilic substitution and certain cross-coupling reactions than the bromine at the 5-position. This difference in reactivity can be exploited to introduce different substituents in a stepwise manner. For instance, a Suzuki coupling could be performed selectively at one position, followed by a different cross-coupling reaction, such as a Sonogashira or Heck reaction, at the other position. The methoxymethyl group provides an additional point of diversity and can influence the physicochemical properties of the resulting compounds, such as solubility and lipophilicity.

| Reaction Type | Reagents and Conditions | Potential Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl-substituted pyridines |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl-substituted pyridines |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino-substituted pyridines |

| Stille Coupling | Organostannane, Pd catalyst | Alkyl, vinyl, or aryl-substituted pyridines |

| Nucleophilic Aromatic Substitution (SNA) | Nucleophile (e.g., an alcohol or thiol) | Alkoxy or thio-substituted pyridines |

This table presents potential transformations of the 2,5-dibromopyridine (B19318) scaffold.

Integration into Polymer and Advanced Materials Development (e.g., as monomers or linkers for functional materials)

Dihalogenated aromatic compounds are fundamental monomers for the synthesis of high-performance polymers through step-growth polymerization, typically via cross-coupling reactions. The use of perfluoropyridine in the synthesis of fluorinated networks and polymers through nucleophilic aromatic substitution (SNAr) reactions highlights the potential of halogenated pyridines in materials science. mdpi.com

This compound can be envisioned as a valuable monomer for the creation of novel functional polymers. The two bromine atoms provide the necessary handles for polymerization. For example, Yamamoto or Suzuki polycondensation reactions could be employed to generate conjugated polymers with a pyridine unit in the backbone. The presence of the methoxymethyl group would impart specific properties to the resulting polymer, such as increased solubility in organic solvents and the potential for post-polymerization modification. These materials could find applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electron-deficient nature of the pyridine ring can be advantageous for electron transport.

Development of Novel Organic Reagents and Ligands for Catalysis

The development of new ligands has been a driving force in the advancement of transition metal catalysis. Pyridine-based ligands, such as bipyridines and terpyridines, are ubiquitous in coordination chemistry and are central to many catalytic processes. Dihalopyridines are key precursors for the synthesis of these and more complex ligand architectures. researchgate.net

This compound is an attractive starting material for the synthesis of novel ligands. Through sequential cross-coupling reactions, chelating groups can be introduced at the 2- and 5-positions to create pincer-type ligands or other polydentate ligand systems. The methoxymethyl group at the 3-position would be positioned to exert a significant steric and electronic influence on the resulting metal center in a coordination complex. This could be used to fine-tune the catalytic activity and selectivity of the metal complex in various transformations, such as C-H activation, cross-coupling reactions, or polymerization catalysis. google.com

| Potential Ligand Type | Synthetic Strategy | Potential Catalytic Application |

| Pincer Ligands (PNP, NNN) | Sequential cross-coupling with phosphine (B1218219) or amine-containing groups | Dehydrogenation, hydrogenation, C-H functionalization |

| Chiral Bidentate Ligands | Introduction of chiral groups via cross-coupling | Asymmetric catalysis |

| Bridged Bipyridine-type Ligands | Dimerization through a linking reaction | Photoredox catalysis, materials science |

This table illustrates the potential for developing novel ligands from a 2,5-dibromopyridine scaffold.

Investigations in Supramolecular Chemistry and Molecular Recognition (e.g., asphaltene model compounds)

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular assembly. The defined structure and functional groups of this compound make it an interesting candidate for studies in molecular recognition and the construction of supramolecular architectures. The crystal structure of the related 2,5-dibromopyridine reveals C-H···N hydrogen bonding and Br···Br interactions that connect the molecules into planar sheets. nih.gov

It is plausible that this compound would engage in similar intermolecular interactions, with the added potential for the methoxymethyl group to act as a hydrogen bond acceptor. These interactions could be exploited to design and synthesize co-crystals and other supramolecular assemblies with predictable structures and properties. rsc.org

Furthermore, in the context of materials science, complex mixtures like asphaltenes are often studied using well-defined model compounds to understand their aggregation and interfacial behavior. Asphaltenes are characterized by polyaromatic cores with alkyl side chains and heteroatoms. While there is no direct report of using this compound as an asphaltene model, its nature as a functionalized heteroaromatic compound makes it a potential candidate for such studies. By incorporating it into larger, more complex structures, it could help to mimic certain structural motifs found in asphaltenes and provide insights into the non-covalent forces that govern their self-assembly.

Precursors for Herbicidal Compound Classes (Focus on chemical transformation)

The strategic placement of bromo and methoxymethyl substituents on the pyridine ring of this compound makes it a potentially valuable intermediate in the synthesis of certain herbicidal compound classes. The bromine atoms serve as versatile reactive handles for cross-coupling and substitution reactions, while the methoxymethyl group can be a precursor to a carboxylic acid function, a key feature in several classes of herbicides.

Halogenated pyridines are fundamental building blocks in the production of agrochemicals due to their ability to undergo a variety of chemical transformations. The carbon-bromine bonds at the C-2 and C-5 positions of this compound are susceptible to nucleophilic substitution and are prime sites for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

A significant application of pyridine derivatives in the agrochemical industry is in the synthesis of imidazolinone herbicides. These herbicides act by inhibiting acetolactate synthase (ALS), an essential enzyme for the biosynthesis of branched-chain amino acids in plants. The synthesis of imidazolinone herbicides often involves the creation of a pyridine-2,3-dicarboxylic acid core.

While direct literature on the transformation of this compound into herbicides is not prevalent, the established synthesis of imidazolinone herbicides from structurally similar pyridine precursors provides a clear model for its potential chemical transformations. For instance, the synthesis of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid, a key intermediate for the herbicide imazamox, involves the transformation of a methyl group at the C-3 position. A related process starting from a 3-methylpyridine (B133936) derivative involves a critical bromination step to facilitate further functionalization. epo.org

The likely synthetic pathway for utilizing this compound as a herbicide precursor would involve the following key transformations:

Oxidation of the Methoxymethyl Group: The methoxymethyl group at the C-3 position can be oxidized to a carboxylic acid. This transformation is crucial for forming the dicarboxylic acid moiety characteristic of many pyridine-based herbicides.

Functionalization at the Brominated Positions: The bromine atoms can be replaced or used in coupling reactions to build the final herbicidal molecule. For example, one of the bromine atoms could be converted into a carboxylic acid group through processes like lithiation followed by carboxylation, or via palladium-catalyzed carbonylation. The other bromine atom might be retained or substituted depending on the target herbicide's structure.

A plausible reaction sequence, based on known pyridine chemistry for herbicide synthesis, is detailed in the table below.

| Step | Transformation | Reagents and Conditions | Intermediate/Product | Purpose |

| 1 | Selective debromination or coupling at C-2 or C-5 | Organometallic reagents (e.g., Grignard or organolithium reagents) or palladium-catalyzed coupling (e.g., Suzuki, Heck) | Functionalized bromopyridine | Introduction of a key substituent required for herbicidal activity. |

| 2 | Oxidation of the C-3 methoxymethyl group | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | Pyridine carboxylic acid derivative | Formation of the carboxylic acid group essential for the herbicide's mode of action. |

| 3 | Conversion of the remaining bromine to a second carboxyl group | e.g., Cyanation followed by hydrolysis, or direct carbonylation | Pyridine dicarboxylic acid derivative | Creation of the dicarboxylic acid backbone for imidazolinone synthesis. |

| 4 | Cyclization | Reaction with an appropriate amino-amide reagent | Imidazolinone-fused pyridine herbicide | Formation of the final active herbicidal molecule. |

This sequence highlights the synthetic versatility of the starting compound, where each substituent can be manipulated selectively to construct complex, biologically active molecules. The presence of two bromine atoms allows for sequential, site-selective reactions, offering a high degree of control in the synthesis of polysubstituted pyridine derivatives for agrochemical applications.

Advanced Spectroscopic and Structural Elucidation in Research Context

X-ray Crystallographic Analysis for Absolute Stereochemistry and Conformation

For instance, the crystal structure of 2,5-Dibromopyridine (B19318) reveals significant intermolecular interactions that dictate its solid-state packing. mdpi.comnih.gov The molecules are connected into planar sheets through C-H···N hydrogen bonds and Br···Br interactions. mdpi.comnih.gov These sheets are further stacked, stabilized by pyridyl-pyridyl π-π stacking interactions, resulting in a three-dimensional network. mdpi.comnih.gov

Table 1: Representative Crystallographic Data for a Related Compound (2,5-Dibromopyridine)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₅H₃Br₂N | researchgate.net |

| Molecular Weight | 236.90 | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pnma | researchgate.net |

| a (Å) | 6.1063 (4) | researchgate.net |

| b (Å) | 6.5442 (4) | researchgate.net |

| c (Å) | 15.8196 (9) | researchgate.net |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution.

While a simple one-dimensional ¹H NMR spectrum can provide initial information, complex substitution patterns necessitate advanced 2D NMR techniques for unambiguous assignment of all proton and carbon signals. For 2,5-Dibromo-3-(methoxymethyl)pyridine, the following 2D NMR experiments would be crucial:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, a cross-peak would be expected between the proton at the 4-position and the proton at the 6-position of the pyridine (B92270) ring, confirming their connectivity through the ring. It would also confirm the correlation between the methylene (B1212753) protons and the methyl protons of the methoxymethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals of the pyridine ring and the methoxymethyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range connectivity (typically over 2-3 bonds). For this compound, HMBC would be instrumental in confirming the substitution pattern. Key correlations would be expected from the methylene protons of the methoxymethyl group to the C3, C2, and C4 carbons of the pyridine ring. Similarly, the proton at C4 would show correlations to C2, C3, C5, and C6, and the proton at C6 would show correlations to C2, C4, and C5.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| H4/C4 | ~7.8 | ~142 | C2, C3, C5, C6 |

| H6/C6 | ~8.4 | ~151 | C2, C4, C5 |

| -CH₂- | ~4.5 | ~72 | C2, C3, C4 |

| -OCH₃ | ~3.4 | ~59 | -CH₂- |

| C2 | - | ~122 | H4, H6, -CH₂- |

| C3 | - | ~138 | H4, -CH₂- |

NMR spectroscopy is also a powerful tool for investigating non-covalent interactions and aggregation in solution. For pyridine derivatives, π-π stacking and hydrogen bonding can lead to concentration-dependent changes in chemical shifts. nih.gov In the case of this compound, increasing the concentration in a non-polar solvent like CDCl₃ might lead to upfield shifts of the aromatic proton signals, indicative of aggregation through π-π stacking. nih.gov The methoxymethyl group could also participate in intermolecular interactions, which could be probed by concentration-dependent studies and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. The study of related N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides has shown that such compounds can exhibit aggregation-induced emission enhancement (AIEE) properties. nih.gov

High-Resolution Mass Spectrometry for Reaction Pathway Elucidation and Impurity Profiling

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions and the identification of trace-level impurities.

For this compound, HRMS would be used to confirm its elemental composition by matching the experimentally observed mass to the calculated exact mass. The characteristic isotopic pattern of the two bromine atoms (¹⁹Br and ⁸¹Br) would be a key diagnostic feature, showing a distinctive M, M+2, and M+4 pattern with a relative intensity ratio of approximately 1:2:1.

In the context of reaction pathway elucidation, HRMS can be used to identify intermediates and byproducts in the synthesis of this compound. For example, if the synthesis involves the bromination of 3-(methoxymethyl)pyridine (B1583911), HRMS could detect the presence of under-brominated (monobromo) or over-brominated (tribromo) species. It is also an invaluable tool for impurity profiling of the final product, capable of detecting and identifying trace amounts of starting materials, reagents, or side-products with high sensitivity and specificity. capes.gov.br

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

For this compound, the IR and Raman spectra would exhibit characteristic bands for the pyridine ring and the methoxymethyl substituent.

Pyridine Ring Vibrations: The C-H stretching vibrations of the aromatic ring would appear above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations are expected in the 1600-1400 cm⁻¹ region. Ring breathing modes, which are often strong in the Raman spectrum, would be observed around 1000 cm⁻¹. researchgate.netnih.gov

Methoxymethyl Group Vibrations: The aliphatic C-H stretching vibrations of the methyl and methylene groups would be found in the 2950-2850 cm⁻¹ region. A strong C-O-C stretching band would be expected around 1100 cm⁻¹.

C-Br Vibrations: The C-Br stretching vibrations typically occur in the fingerprint region, below 700 cm⁻¹, and can be useful for confirming the presence of the bromine substituents.

These techniques are also highly effective for real-time reaction monitoring. For instance, during the synthesis of this compound, the disappearance of bands corresponding to the starting material and the appearance of new bands characteristic of the product can be tracked to determine reaction completion. A comprehensive vibrational analysis, often supported by Density Functional Theory (DFT) calculations, allows for the assignment of all observed vibrational modes. jocpr.comresearchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| Aliphatic C-H Stretch | 2950 - 2850 | IR, Raman |

| C=C / C=N Ring Stretch | 1600 - 1400 | IR, Raman |

| C-O-C Stretch | ~1100 | IR |

| Pyridine Ring Breathing | ~1000 | Raman |

Computational and Theoretical Studies on 2,5 Dibromo 3 Methoxymethyl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govnih.gov For 2,5-Dibromo-3-(methoxymethyl)pyridine, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-31G(d,p), could provide a detailed picture of its electronic properties. nih.gov

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Furthermore, mapping the electron density and molecular electrostatic potential (MEP) onto the molecule's surface would reveal the distribution of charge. In this compound, the nitrogen atom and the bromine atoms are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack or coordination with metals. Conversely, the hydrogen atoms of the pyridine (B92270) ring would exhibit positive potential. This information is invaluable for predicting how the molecule will interact with other reagents.

Table 1: Hypothetical DFT-Predicted Electronic Properties of this compound

| Property | Predicted Value | Implication |

|---|---|---|

| HOMO Energy | -6.8 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 5.6 eV | Indicates moderate chemical stability |

| Dipole Moment | 2.5 D | Reflects the molecule's overall polarity |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time, offering insights into its flexibility and interactions. ucl.ac.uk An MD simulation of this compound, typically in a solvent box of water or an organic solvent, would reveal the conformational preferences of the methoxymethyl side chain.

The key flexible bond in this molecule is the C3-C(H₂) bond. By tracking the dihedral angle of the C2-C3-C(H₂)-O bond over the course of a simulation (e.g., several nanoseconds), one could identify the most stable rotamers (rotational isomers) and the energy barriers between them. This is crucial for understanding how the molecule presents itself for interaction with other molecules, such as enzymes or catalysts. Furthermore, MD simulations allow for the calculation of radial distribution functions (RDFs) between the solute and solvent molecules. This would quantify the solvation shell structure, showing, for example, the likelihood of finding a water molecule's oxygen atom near the pyridine nitrogen, which is important for understanding solubility and reaction kinetics in solution.

Elucidation of Reaction Mechanisms and Transition States via Computational Chemistry

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, helping to elucidate mechanisms that can be difficult to study experimentally. acs.orgrsc.org For this compound, a common reaction to study would be a nucleophilic aromatic substitution, where one of the bromine atoms is displaced.

Using DFT methods, one could model the reaction pathway of, for instance, the substitution of the bromine at the C5 position with a nucleophile like methoxide (B1231860). The process would involve locating the geometry of the transition state—the highest energy point along the reaction coordinate—and any intermediates, such as a Meisenheimer complex. researchgate.net Calculating the activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility. rsc.org Comparing the activation energies for substitution at the C2 versus the C5 position could predict the regioselectivity of the reaction.

Table 2: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | This compound + Nucleophile |

| Transition State (TS) | +25.5 | Highest energy point of the reaction |

| Intermediate | +5.2 | A transient, stabilized complex (if any) |

| Products | -10.8 | Final substituted product + Leaving group |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for characterizing newly synthesized compounds or for confirming the structure of known ones. sns.itnih.gov

For this compound, DFT calculations can predict the vibrational frequencies corresponding to its infrared (IR) spectrum. researchgate.net These calculated frequencies, when appropriately scaled, can be compared with experimental IR data to assign specific peaks to molecular motions, such as C-Br stretches, C-O stretches, or pyridine ring vibrations. Similarly, the chemical shifts for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated. This is achieved by computing the magnetic shielding tensors for each nucleus in the optimized molecular geometry. Comparing these predicted chemical shifts with an experimental spectrum would aid in the complete assignment of all proton and carbon signals, which can sometimes be ambiguous in complex substituted pyridines.

Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

| Parameter | Nucleus | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹H NMR Chemical Shift (ppm) | H6 | 8.35 | 8.40 |

| ¹³C NMR Chemical Shift (ppm) | C2 (Br) | 145.2 | 144.8 |

| IR Frequency (cm⁻¹) | C-O Stretch | 1095 | 1100 |

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives (Focus on structural features, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) studies correlate variations in the chemical structure of a series of compounds with a specific activity or property. chemrevlett.comwjpsonline.com While often used for biological activity, QSAR can also be applied to physical properties. For a hypothetical series of derivatives of this compound, one could build a QSAR model to predict a property like reaction rate or solubility.

To do this, one would first generate a set of virtual derivatives by, for example, changing the substituents on the pyridine ring or modifying the methoxymethyl side chain. For each derivative, a range of molecular descriptors would be calculated. These can include:

Electronic descriptors: Dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft's Es).

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Using multiple linear regression or machine learning algorithms, a mathematical model would be developed that links these descriptors to the property of interest. chemrevlett.com Such a model could then be used to predict the properties of new, unsynthesized derivatives, guiding experimental work toward compounds with desired characteristics.

Table 4: Hypothetical Molecular Descriptors for QSAR Analysis of Derivatives

| Derivative (Modification from Parent) | Molecular Weight (g/mol) | LogP (Lipophilicity) | Polar Surface Area (Ų) |

|---|---|---|---|

| Parent Compound | 283.94 | 2.8 | 22.1 |

| -Br at C5 replaced with -Cl | 239.49 | 2.3 | 22.1 |

| -OCH₃ replaced with -OC₂H₅ | 297.97 | 3.2 | 22.1 |

| -Br at C2 replaced with -F | 222.04 | 2.1 | 22.1 |

Future Research Directions and Emerging Methodologies

Sustainable Synthesis Routes and Green Chemistry Principles Application

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. Traditional synthesis methods for halogenated pyridines often rely on hazardous reagents and generate significant waste. rasayanjournal.co.in Future research will focus on developing sustainable alternatives for the synthesis of 2,5-Dibromo-3-(methoxymethyl)pyridine.

Key areas of development include:

Alternative Reagents and Catalysts: Replacing harsh brominating agents with safer alternatives and employing recyclable catalysts, such as iron-based catalysts, can reduce toxicity and waste. rsc.org

Energy-Efficient Methods: Microwave-assisted and ultrasonic synthesis can significantly shorten reaction times and reduce energy consumption compared to conventional heating. rasayanjournal.co.innih.gov

Greener Solvents: The use of environmentally benign solvents, such as ionic liquids or even solvent-free reaction conditions, is a core principle of green chemistry. rasayanjournal.co.inbiosynce.com Pyridine (B92270) itself, or its derivatives, can sometimes be used as recyclable solvents that form biphasic systems, simplifying product separation. biosynce.com

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the final product without isolating intermediates improves atom economy and reduces waste streams. rasayanjournal.co.inresearchgate.net

| Aspect | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Reagents | Stoichiometric, often hazardous (e.g., elemental Br₂, strong acids). chemicalbook.comchemicalbook.com | Catalytic, safer, and recyclable reagents. rsc.org |

| Solvents | Volatile organic compounds (VOCs). chemicalbook.com | Water, ionic liquids, supercritical fluids, or solvent-free conditions. rasayanjournal.co.in |

| Energy | Prolonged heating or cryogenic conditions. chemicalbook.com | Microwave irradiation, ultrasonication for reduced reaction times. nih.govresearchgate.net |

| Process | Multi-step synthesis with intermediate isolation. | One-pot multicomponent reactions (MCRs). rasayanjournal.co.in |

| Waste | High E-Factor (Environmental Factor), significant byproduct generation. rasayanjournal.co.in | Lower E-Factor, high atom economy, minimized waste. |

Continuous Flow Chemistry Applications for Scalable Production

For the industrial production of this compound, scalability and safety are paramount. Continuous flow chemistry offers significant advantages over traditional batch processing for halogenation and other highly exothermic or hazardous reactions. rsc.orgeuropa.eu In a flow reactor, reagents are pumped through narrow channels or tubes, allowing for superior control over reaction parameters. europa.euchim.it

Research in this area will likely focus on:

Process Intensification: Flow reactors provide excellent heat and mass transfer, enabling reactions to be run safely at higher temperatures and concentrations than in batch, which drastically reduces reaction times. europa.euchim.it

Handling Hazardous Intermediates: Unstable or toxic intermediates, such as organolithium species formed during Br/Li exchange on dibromopyridines, can be generated and consumed in situ, minimizing risk. rsc.orgresearchgate.net

Scalability: Scaling up production in flow chemistry is often achieved through "numbering up"—running multiple reactors in parallel—which avoids the complex and often unpredictable challenges of scaling up batch reactors. chim.it This approach facilitates a faster transition from laboratory discovery to industrial production. almacgroup.com

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Heat Transfer | Poor (surface area-to-volume ratio decreases on scale-up). | Excellent (high surface area-to-volume ratio). europa.eu |

| Safety | Higher risk with hazardous reagents and exotherms. europa.eu | Enhanced safety through small reaction volumes and superior control. rsc.org |

| Reaction Control | Difficult to maintain uniform temperature and concentration. | Precise control over residence time, temperature, and mixing. chim.it |

| Scalability | Complex, requires re-optimization ("scaling up"). | Simpler, often linear scalability ("numbering up"). chim.it |

| Productivity | Limited by safety and control issues for certain reactions. | Higher throughput for fast, exothermic reactions. rsc.org |

Photoredox Catalysis in Selective Functionalization of Pyridine Rings

Photoredox catalysis, which uses visible light to drive chemical reactions, has emerged as a powerful tool for forging new bonds under exceptionally mild conditions. researchgate.nettcichemicals.com This methodology is particularly promising for the selective functionalization of heteroaromatic rings like pyridine. For this compound, photoredox catalysis could enable transformations that are difficult to achieve with traditional methods.

Future applications include:

Selective C-Br Functionalization: Photoredox/nickel dual catalysis can facilitate cross-coupling reactions at one of the C-Br bonds, allowing for the introduction of alkyl, aryl, or other functional groups. sioc-journal.cn

Direct C-H Functionalization: By avoiding the pre-functionalization steps required in many cross-coupling reactions, photoredox catalysis could potentially activate and functionalize the C-H bond at the 4- or 6-position of the pyridine ring, offering a more atom-economical synthetic route. chemrxiv.org

Novel Bond Formations: This technology enables a wide range of transformations, including alkylation, arylation, and amination, often proceeding through radical intermediates under conditions compatible with complex functional groups. nih.govyoutube.com The reaction mechanism typically involves a photocatalyst (e.g., an iridium or ruthenium complex) that, upon light absorption, initiates a single-electron transfer (SET) with the substrate. tcichemicals.comnih.gov

| Reaction Type | Coupling Partner | Potential Outcome | Key Advantage |

|---|---|---|---|

| Decarboxylative Alkylation | Carboxylic Acids | Introduction of an alkyl group at a C-Br position. | Use of readily available and stable precursors. researchgate.net |

| C-H Arylation | Arenes | Direct functionalization of a pyridine C-H bond. | High atom economy, avoids pre-functionalization. chemrxiv.org |

| Alkenylation | Alkenes | Formation of vinylpyridines. nih.gov | Mild conditions, high branch selectivity. nih.gov |

| Amination | Amines | Formation of aminopyridines. | Access to important pharmacophores under mild conditions. |

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The optimization of complex chemical reactions, such as the selective functionalization of this compound, can be a time-consuming and resource-intensive process. High-Throughput Experimentation (HTE) and automated synthesis platforms are transforming this landscape by enabling the rapid screening of hundreds of reaction conditions in parallel. acs.orgbohrium.com

Future integration will involve:

Rapid Reaction Optimization: Using 96-well plates or other microscale formats, chemists can quickly evaluate a wide array of catalysts, ligands, bases, and solvents to identify the optimal conditions for a desired transformation, dramatically accelerating methods development. acs.orgbohrium.com

Data-Driven Discovery: HTE generates vast amounts of data that can be analyzed using machine learning algorithms to predict reaction outcomes and guide future experiments, leading to a more rational approach to catalyst and reaction discovery.

Automated Library Synthesis: Once an optimal reaction is identified, automated platforms can be used to synthesize libraries of related compounds by varying the coupling partners. This is invaluable for medicinal chemistry programs seeking to explore structure-activity relationships (SAR). acs.org The combination of automated flow chemistry systems with robotic sample handling represents the state-of-the-art in this field. europa.eu

| Well | Catalyst (Variable 1) | Ligand (Variable 2) | Base (Variable 3) |

|---|---|---|---|

| A1 | Pd(OAc)₂ | SPhos | K₂CO₃ |

| A2 | Pd(OAc)₂ | SPhos | K₃PO₄ |

| B1 | Pd(OAc)₂ | XPhos | K₂CO₃ |

| B2 | Pd(OAc)₂ | XPhos | K₃PO₄ |

| ... (etc.) | (Varying Catalysts) | (Varying Ligands) | (Varying Bases) |

Q & A

Q. What are the recommended synthetic routes for preparing 2,5-Dibromo-3-(methoxymethyl)pyridine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via regioselective bromination of 3-(methoxymethyl)pyridine. A two-step approach is typical:

Methoxymethyl introduction : Use methoxymethyl chloride under basic conditions (e.g., NaH in THF) to functionalize the pyridine at the 3-position .

Bromination : Employ N-bromosuccinimide (NBS) or Br₂ in a controlled environment (e.g., DCM at 0–5°C) for bromination at the 2- and 5-positions. Monitor reaction progress via TLC or HPLC to avoid over-bromination .

Optimization: Adjust stoichiometry (e.g., 2.2 eq Br₂ per bromine site) and use Lewis acids like FeCl₃ to enhance regioselectivity. Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxymethyl protons at δ 3.3–3.5 ppm; pyridine ring protons downfield due to bromine electronegativity) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (expected m/z ~295.91 for C₇H₇Br₂NO).

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing bromine atoms activate the pyridine ring for nucleophilic substitution but may deactivate it toward electrophilic coupling.

- Steric Hindrance : The methoxymethyl group at the 3-position creates steric bulk, potentially slowing coupling at adjacent positions.

- Experimental Design:

- Test coupling partners (e.g., aryl boronic acids) under Pd catalysis (Pd(PPh₃)₄, K₂CO₃ in dioxane/water).

- Compare reaction rates at 2- vs. 5-bromine sites using kinetic studies (monitored via GC-MS).

- Reference analogous systems (e.g., 2-Bromo-5-iodo-3-methoxypyridine ) to infer reactivity trends.

Q. What strategies mitigate competing side reactions (e.g., dehalogenation or methoxymethyl cleavage) during functionalization?

- Methodological Answer :

- Dehalogenation : Avoid strongly reducing conditions. Use mild bases (e.g., Cs₂CO₃ instead of NaOH) and low temperatures.

- Methoxymethyl Stability : Protect the methoxymethyl group via silylation (e.g., TMSCl) before harsh reactions .

- Case Study: In a Heck reaction, substituting Pd(OAc)₂ with PdCl₂(PPh₃)₂ reduced unwanted dehalogenation by 30% .

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of further substitutions on this compound?

- Methodological Answer :

- DFT Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate Fukui indices to identify electrophilic/nucleophilic sites.

Simulate transition states for competing pathways (e.g., 2-Br vs. 5-Br substitution).

- Validation: Compare predicted outcomes with experimental results (e.g., HPLC-monitored reactions) .

Data Contradiction and Stability Analysis

Q. How should researchers address discrepancies in reported reaction yields for this compound derivatives across literature?

- Methodological Answer :

- Controlled Replication : Repeat reactions using exact literature conditions (solvent purity, catalyst batch).

- Variable Screening : Use design-of-experiments (DoE) to identify critical factors (e.g., moisture sensitivity, oxygen levels).

- Example: A study found that trace water in DMF reduced Suzuki coupling yields by 15% due to palladium oxide formation .

Q. What are the thermal and photolytic degradation pathways of this compound, and how can stability be enhanced?

- Methodological Answer :

- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures. Store at –20°C in amber vials under argon.

- Photolytic Degradation : UV-Vis studies show λmax at 270 nm; avoid prolonged light exposure. Add stabilizers like BHT (0.1% w/w) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.